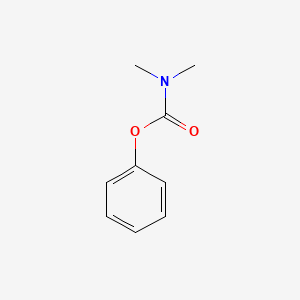

Phenyl dimethylcarbamate

Description

Properties

IUPAC Name |

phenyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOHNZJKOAODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219981 | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-90-0 | |

| Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Carbamoylation of Phenol with Dimethylcarbamoyl Chloride

One classical and widely used method involves the reaction of phenol with dimethylcarbamoyl chloride in the presence of a base such as potassium carbonate or potassium hydroxide. This method typically proceeds via nucleophilic substitution, where the phenol oxygen attacks the carbamoyl chloride, forming this compound.

- Reaction conditions:

- Solvent: Acetonitrile or toluene

- Base: Potassium carbonate (1.2–1.5 equivalents)

- Temperature: Reflux (around 80–85°C)

- Reaction time: 2–4 hours

- Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as dichloromethane. The organic layer is washed with aqueous base and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Yield: Typically around 70% to 90% depending on purification steps.

- Purity: High purity carbamate can be obtained after recrystallization or column chromatography.

This method is well-documented in synthetic organic chemistry literature and provides a straightforward route to this compound with good control over reaction parameters.

One-Pot Synthesis via Reaction of Diaryl Carbonates with Dimethylamine

A more recent and industrially relevant approach involves a two-step, one-pot process starting from diaryl carbonates (e.g., bis(4-nitrophenyl) carbonate) reacting with dimethylamine to form an aryl dimethylcarbamate intermediate, which then reacts with phenol derivatives to yield this compound.

- Step 1: Reaction of diaryl carbonate with dimethylamine to form aryl dimethylcarbamate.

- Step 2: Reaction of aryl dimethylcarbamate with phenol or substituted phenols (e.g., 3-dimethylaminophenol) in the presence of a base such as potassium hydroxide.

- Solvent: Toluene is preferred for both steps due to its suitable polarity and boiling point.

- Temperature: Step 1 is carried out at 10–25°C; Step 2 at reflux temperatures of 100–125°C.

- Base equivalents: 1.4 to 1.6 equivalents of potassium hydroxide relative to aryl dimethylcarbamate.

- Yield: High yields of 88–96% with HPLC purity greater than 98% have been reported.

- Advantages: This process avoids the need for distillation purification, simplifying the work-up and improving product purity. It can be performed as a one-pot reaction without isolating intermediates, enhancing efficiency.

Catalytic Synthesis Using Dimethyl Carbonate and Aniline Derivatives

Another environmentally friendly and phosgene-free method involves the catalytic reaction of aniline derivatives with dimethyl carbonate to form methyl N-phenyl carbamate, which can be further transformed into this compound.

- Catalysts: Supported zirconia catalysts (e.g., ZrO2/SiO2), montmorillonite K30 supported tungstophosphoric acid, and ordered mesoporous catalysts like AlSBA-15 have been studied.

- Reaction conditions:

- Temperature: Around 170°C (443 K)

- Reaction time: 7 hours

- Molar ratio: Dimethyl carbonate to aniline around 20:1

- Catalyst loading: 25 wt% relative to aniline

- Yields: Conversion of aniline up to 98.6% and methyl N-phenyl carbamate yield around 79.8%.

- Mechanism: The reaction proceeds via transesterification and carbamoylation steps catalyzed by acidic or basic sites on the catalyst surface.

- Advantages: This method avoids toxic phosgene reagents and uses safer, greener reagents. It is suitable for industrial scale-up.

Halogenation and Functionalization of this compound

This compound can also be synthesized or modified via halogenation reactions using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of palladium acetate and triflic acid as catalysts. This method is useful for preparing halogenated derivatives of this compound for further synthetic applications.

- Reaction conditions:

- Solvent: Dichloroethane

- Temperature: Room temperature

- Reaction time: 3–24 hours

- Work-up: Quenching with saturated sodium bicarbonate, extraction, drying, and purification by column chromatography.

- Yields: Moderate to good yields depending on substrate and conditions.

- Applications: Useful for mechanistic studies and synthesis of functionalized carbamates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct carbamoylation with carbamoyl chloride | Phenol, dimethylcarbamoyl chloride, K2CO3, MeCN | 80–85 (reflux) | 70–90 | High | Simple, well-established | Use of corrosive carbamoyl chloride |

| One-pot diaryl carbonate + dimethylamine | Bis(4-nitrophenyl) carbonate, dimethylamine, KOH, toluene | 10–125 | 88–96 | >98 | High purity, no distillation needed | Requires multi-step control |

| Catalytic synthesis with dimethyl carbonate | Aniline, dimethyl carbonate, supported zirconia catalyst | ~170 | ~80 | High | Phosgene-free, green chemistry | Longer reaction time, catalyst deactivation |

| Halogenation functionalization | This compound, NCS/NBS, Pd(OAc)2, TfOH | Room temp | Moderate | Moderate | Functionalization capability | Requires expensive catalysts |

Research Findings and Notes

- The one-pot process using diaryl carbonates and dimethylamine is industrially attractive due to high yield and purity, and the avoidance of distillation steps, which reduces energy consumption and operational complexity.

- Supported zirconia catalysts have been shown to be effective for carbamate synthesis from aniline and dimethyl carbonate, with catalyst support and loading significantly affecting activity and selectivity.

- The direct carbamoylation method remains a reliable laboratory-scale synthesis route, especially when high-purity starting materials and controlled conditions are used.

- Halogenation methods provide access to derivatives but are more specialized and less commonly used for bulk this compound production.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of phenyl dimethylcarbamate occurs under acidic or basic conditions, yielding phenol derivatives and dimethylamine.

Key Findings:

-

Enzymatic Hydrolysis :

Liver microsomes metabolize this compound via carboxylesterase-mediated cleavage, forming phenolic intermediates[^4].

Substitution Reactions

The carbamate group participates in nucleophilic substitution, enabling synthetic diversification.

Aromatic Electrophilic Substitution

This compound undergoes regioselective meta-arylation under palladium catalysis:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, TfOH, TFEA/DCE (rt) | 3-Arylated this compound | 64% | |

| Cu@Sal-Cs catalyst, TBHP, MW (80°C) | 2-Formylthis compound | 94% |

Nucleophilic Substitution

Reacts with amines (e.g., methylamine) in THF at 60°C to form substituted ureas[^6].

Oxidation

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylamine derivative[^6].

Cross-Coupling Reactions

This compound serves as a directing group in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst System | Product Class | Yield Range | Source |

|---|---|---|---|---|

| C–H Arylation | Pd(OAc)₂/γ-Al₂O₃ | Biaryl carbamates | 59–72% | |

| Oxidative Coupling | Cu@Sal-Cs, TBHP, MW | 2-Carbonyl-substituted aryl | 69–94% |

Biological Interactions

-

Cholinesterase Inhibition :

Carbamate derivatives exhibit selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.12–0.38 μM)[^7]. -

Metal Coordination :

Forms stable complexes with Fe³⁺ ions, enhancing bioavailability in physiological systems[^7].

Scientific Research Applications

Phenyl dimethylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as an acetylcholinesterase inhibitor.

Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.

Mechanism of Action

Phenyl dimethylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides .

Comparison with Similar Compounds

Key Findings :

- The dimethylcarbamate derivative (3a) exhibits weak BChE inhibition (IC₅₀ = 311.0 µM), whereas bulkier diphenylcarbamate analogs (e.g., 5d) are significantly more potent (IC₅₀ = 1.60 µM) .

- Selectivity for BChE is enhanced in compounds with aromatic substituents, suggesting steric and electronic factors critically influence activity.

Anti-Inflammatory and Neuroprotective Effects

Dimethylcarbamate-containing TSPO ligands, such as 2-Cl-MGV-1 and MGV-1, demonstrate efficacy in reducing neuroinflammation:

| Compound | Target | Effect on Inflammatory Markers | Reference |

|---|---|---|---|

| 2-Cl-MGV-1 (quinazolinyl dimethylcarbamate) | TSPO | ↓ COX-2, iNOS, NO in microglia | |

| PK 11195 (classic TSPO ligand) | TSPO | Moderate anti-inflammatory |

Key Findings :

- The dimethylcarbamate group in 2-Cl-MGV-1 and MGV-1 enhances binding to TSPO, a mitochondrial protein involved in neurosteroid synthesis, leading to reduced inflammatory markers in LPS-induced models .

Cannabinoid Receptor 2 (CB2R) Agonism

Carbamates with dimethyl groups exhibit moderate CB2R agonism:

| Compound | EC₅₀ (CB2R) | Maximal Efficacy (Eₘₐₓ) | Reference |

|---|---|---|---|

| Dimethylcarbamate 15d | 244 nM | 42% | |

| Benzimidazole carbamate 21d | 1.3 µM | 68% |

Key Findings :

- Dimethylcarbamate 15d has higher potency (EC₅₀ = 244 nM) but lower efficacy compared to benzimidazole-modified carbamate 21d (Eₘₐₓ = 68%) .

- The carbamate backbone combined with heterocyclic substituents optimizes receptor activation.

Structural Analogues and Physicochemical Properties

3-Aminothis compound (CAS 19962-04-0)

- Structural Difference: Amino group at the meta position.

Biological Activity

Phenyl dimethylcarbamate, also known as 3-(Dimethylamino)this compound, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its mechanisms of action, pharmacological implications, and relevant research findings.

This compound functions primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, a crucial neurotransmitter involved in muscle movement and cognitive functions. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The compound's ability to compete with acetylcholine for binding sites on AChE is central to its biological effects.

Biological Activity and Therapeutic Applications

The compound has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that its inhibition of AChE can lead to improved cognitive function in affected individuals. Furthermore, preliminary studies suggest possible neuroprotective effects , although more extensive research is required to fully understand its pharmacological profile .

Comparative Analysis with Other Cholinesterase Inhibitors

To illustrate the unique properties of this compound, a comparison with other known AChE inhibitors is presented below:

| Compound Name | Structural Similarity | Primary Use | Mechanism of Action |

|---|---|---|---|

| Rivastigmine | High | Alzheimer's treatment | Acetylcholinesterase inhibition |

| Galantamine | Moderate | Alzheimer's treatment | AChE inhibition + Nicotinic modulation |

| Donepezil | Low | Alzheimer's treatment | Selective AChE inhibition |

| This compound | Unique | Potential neuroprotective agent | AChE inhibition |

Case Studies and Research Findings

- Inhibition Potency : A study evaluating various carbamates found that this compound exhibited significant inhibition of both human butyrylcholinesterase (BChE) and AChE with IC50 values comparable to established drugs like rivastigmine .

- Metabolic Studies : Research using in situ perfused rat liver models indicated that the primary metabolic fate of this compound involves oxidation reactions, leading to hydroxylated and N-demethylated metabolites. The elimination half-life was recorded at approximately 112 minutes under normal conditions, which decreased significantly upon phenobarbital pretreatment .

- Cytotoxicity and Safety Profiles : Investigations into the cytotoxic effects of this compound on various cell lines revealed moderate toxicity levels, suggesting a need for careful dosage considerations in therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for phenyl dimethylcarbamate, and how can reaction conditions be optimized?

This compound can be synthesized via carbamate-mediated amidation reactions. A catalytic approach using non-activated carboxylic acids and carbamates as amine sources has been reported, achieving high yields under mild conditions (e.g., 80°C, 24 hours) . Key variables affecting yield include solvent choice (e.g., DMF or ionic liquids), catalyst loading (e.g., 5 mol% HATU), and stoichiometric ratios of reactants. For optimization, employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and reaction time. Validation via HPLC or LC-MS is critical to confirm product formation .

Basic: Which analytical techniques are most effective for assessing purity and structural integrity?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment, especially when detecting impurities such as 3-[(1RS)-1-(dimethylamino)ethyl]this compound hydrochloride (a common byproduct) .

- Spectroscopy : H/C NMR confirms structural integrity, with characteristic peaks for the carbamate carbonyl (δ ~155 ppm in C) and aromatic protons (δ ~7.2–7.5 ppm in H). Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H] for CHNO) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., ~91°C for analogous carbamates) to detect polymorphic impurities .

Basic: What safety protocols are essential for handling this compound in laboratories?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods or respirators (NIOSH-approved for organic vapors) .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. In case of inhalation, move to fresh air and monitor for respiratory distress .

- Storage : Store at -20°C in airtight containers to prevent hydrolysis. Stability studies indicate ≥5-year shelf life under inert atmospheres .

Advanced: How can discrepancies in catalytic activity data be resolved during amidation reactions?

Discrepancies often arise from solvent polarity, trace moisture, or catalyst deactivation. To address this:

- Conduct kinetic studies under controlled humidity (e.g., using molecular sieves).

- Characterize catalyst stability via TGA or in-situ IR spectroscopy.

- Compare results with standardized protocols (e.g., Tetrahedron Lett. 39 (1998) 3259–3262), ensuring reagent dryness and inert gas purging .

Advanced: What computational strategies predict the reactivity and stability of this compound?

- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbamate carbonyl (C=O) is a reactive hotspot .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. acetonitrile) to assess hydrolysis rates.

- QSPR Models : Relate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to stability using datasets from analogs like pirimicarb .

Advanced: How do structural modifications influence biological activity, such as acetylcholinesterase inhibition?

- Core Modifications : Introducing electron-donating groups (e.g., -OCH) at the meta-position enhances acetylcholinesterase binding affinity, as seen in neostigmine analogs (IC ~0.5 µM) .

- Carbamate Linker Variation : Replacing dimethylcarbamate with ethyl or benzyl groups alters hydrolysis rates, impacting duration of action. Evaluate via in vitro enzyme assays (e.g., Ellman’s method) .

Advanced: What strategies identify degradation products under accelerated stability testing?

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions. Monitor via LC-MS/MS to detect hydrolysis products (e.g., dimethylamine and phenyl alcohol derivatives) .

- Isotopic Labeling : Use C-labeled carbamates to track degradation pathways via isotope pattern analysis.

- Stability-Indicating Methods : Develop gradient HPLC protocols with mass-compatible buffers (e.g., 0.1% formic acid) to separate degradants .

Advanced: How can researchers address low reproducibility in spectroscopic characterization?

- Standardized Sample Prep : Dissolve in deuterated solvents (e.g., CDCl) at fixed concentrations (e.g., 10 mM) to minimize solvent shift variability.

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Collaborative Studies : Share raw spectral data (e.g., via repositories like Zenodo) to benchmark against published spectra .

Advanced: What mechanistic insights explain this compound’s role in pesticide formulations?

This compound derivatives (e.g., pirimicarb) inhibit acetylcholinesterase in insects via carbamylation of the active-site serine. Key factors include:

- Lipophilicity : LogP values >2 enhance cuticular penetration.

- Metabolic Stability : Resistance arises from esterase-mediated hydrolysis; co-formulation with synergists (e.g., piperonyl butoxide) mitigates this .

Advanced: How do regulatory constraints impact this compound research?

- Controlled Substance Analogues : Derivatives with opioid-like structures (e.g., fentanyl methyl carbamate) may fall under Schedule I regulations. Obtain DEA licenses for synthesis/storage .

- Carcinogenicity Screening : Follow ICH guidelines (e.g., S1B) for in vitro assays (Ames test) and in vivo rodent studies if structural alerts (e.g., dimethylcarbamyl chloride analogs) are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.